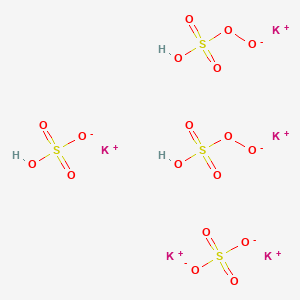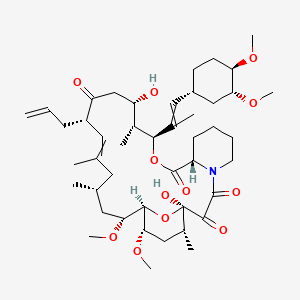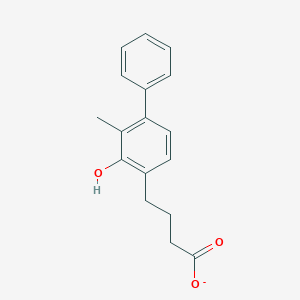
Potassium Peroxymonosulfate Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium Peroxymonosulfate Sulfate, also known as this compound, is a useful research compound. Its molecular formula is H2KO13S3-4 and its molecular weight is 345.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Potassium Peroxymonosulfate Sulfate, also known as Oxone, is a broad-spectrum oxidizing agent . It primarily targets organic compounds, including aldehydes, internal alkenes, sulfides, tertiary amines, and phosphines . It is also used to oxidize hydrogen sulfide (H2S) and other reduced sulfur compounds, such as mercaptans, sulfides, disulfides, and sulfites in waste water treatment .
Mode of Action
The compound acts on its targets through oxidation . The standard electrode potential for potassium peroxymonosulfate is +1.81 V with a half reaction generating the hydrogen sulfate (pH = 0):
HSO5−+2H++2e−→HSO4−+H2OHSO^-_5 + 2H^+ + 2e^- → HSO^-_4 + H_2OHSO5−+2H++2e−→HSO4−+H2O
. This oxidation process results in the transformation of the target compounds. For instance, aldehydes are oxidized to carboxylic acids, internal alkenes may be cleaved to two carboxylic acids, while terminal alkenes may be epoxidized. Sulfides give sulfones, tertiary amines give amine oxides, and phosphines give phosphine oxides .Biochemical Pathways
The biochemical pathways affected by this compound are primarily oxidation reactions. The compound introduces oxygen into various organic compounds, altering their structure and function . For example, in organic synthesis, it can oxidize aldehydes to carboxylic acids or esters . It can also cleave internal alkenes to form two carboxylic acids .
Pharmacokinetics
It’s important to note that the compound is soluble in water and decomposes in solution .
Result of Action
The result of this compound’s action is the oxidation of target compounds, leading to their transformation . This can result in the degradation of pollutants, the bleaching of substances, or the alteration of organic compounds in chemical reactions . For example, it can oxidize organic contaminants in swimming pools , and it’s used in the degradation of antibiotics such as sulfamethoxazole .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of transition metals can catalyze the decay of the compound in solution . Additionally, the compound’s stability reaches a minimum at pH 9, where the mono anion (HSO5-) has the same concentration as the dianion (SO52-) . Furthermore, the compound’s oxidizing power can be affected by temperature, as decomposition to SO2 and SO3 takes place under the influence of heat (starting at 300°C) .
Biochemical Analysis
Biochemical Properties
Potassium Peroxymonosulfate Sulfate acts on bacterial and viral protein capsids by oxidation, thereby releasing and inactivating the nucleic acids of viruses . It can oxidize aldehydes to carboxylic acids, and in the presence of alcoholic solvents, the esters may be obtained . It can also cleave internal alkenes to two carboxylic acids, while terminal alkenes may be epoxidized .
Cellular Effects
The bactericidal and virucidal efficacies of this compound are dependent on the concentration, contact time, and organic material conditions . It can oxidize hydrogen sulfide (H2S) and other reduced sulfur compounds, such as mercaptans, sulfides, disulfides, and sulfites in waste water treatment .
Molecular Mechanism
This compound exerts its effects at the molecular level through its strong oxidation potential . It can oxidize a wide range of organic compounds and function as the epoxy oxidizer of the twin bonds of organic chemicals .
Temporal Effects in Laboratory Settings
This compound is a stable compound that loses less than 1% of its oxidizing power per month . It is also known to increase the efficiency of chlorine purification products .
Metabolic Pathways
It is known to be involved in the oxidation of various organic compounds .
Properties
CAS No. |
37222-66-5 |
|---|---|
Molecular Formula |
H2KO13S3-4 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate |
InChI |
InChI=1S/K.H2O5S.2H2O4S/c;1-5-6(2,3)4;2*1-5(2,3)4/h;1H,(H,2,3,4);2*(H2,1,2,3,4)/p-4 |
InChI Key |
QNGMGUKVALHVLE-UHFFFAOYSA-J |
SMILES |
OS(=O)(=O)[O-].OS(=O)(=O)O[O-].OS(=O)(=O)O[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] |
Canonical SMILES |
OOS(=O)(=O)[O-].OS(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K] |
Synonyms |
Potassium Peroxymonosulfate Sulfate (K5(HSO5)2(HSO4)(SO4)); Potassium Peroxymonosulfate Sulfate (K5[HSO3(O2)]2(HSO4)(SO4)); Basolan 2448; Caro Salt; Caroat; Caroate; Caro’s Salt; Caro’s Triple Salt; Curox; L-Gel; Oxone; PS 16; PS 16 (salt); Potassium |
Origin of Product |
United States |
Q1: What is the role of Potassium Peroxymonosulfate Sulfate in environmental remediation, specifically regarding waste coal cinder?
A1: Recent research has explored the use of waste coal cinder, a byproduct of coal combustion, as a catalyst in conjunction with this compound for the degradation of pollutants like sulfadiazine []. This compound acts as a powerful oxidizing agent, generating reactive oxygen species like sulfate radicals (SO4-•) and hydroxyl radicals (•OH) when activated. These radicals effectively break down organic pollutants in wastewater. The waste coal cinder, rich in metal oxides, enhances the catalytic activity of this compound, further promoting pollutant degradation. This approach demonstrates the potential of using waste materials for environmental remediation in a cost-effective and sustainable manner.
A2: Double tribromo 1,3-bipyridine onium salt dimethylmethane, synthesized using this compound [], acts as an efficient brominating reagent due to the presence of three bromine atoms attached to the bipyridine ring. This structure makes the bromine atoms more electrophilic, increasing their reactivity towards electron-rich substrates in bromination reactions. Moreover, the ionic nature of the compound, with a positively charged onium center, enhances its solubility in polar solvents, facilitating its use in various organic synthesis reactions. This research highlights the versatility of this compound in synthesizing valuable reagents for chemical transformations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine](/img/structure/B1141255.png)




![(7Z)-7-hydroxyimino-5-methylbenzo[d][1]benzazepin-6-one](/img/structure/B1141262.png)




